Cabazitaxel-d9

Description

Properties

IUPAC Name |

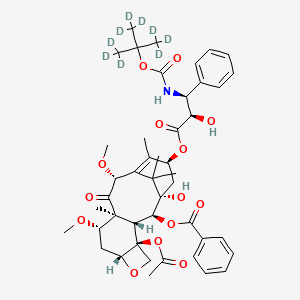

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i3D3,4D3,5D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQGVNUXMIRLCK-MOAUBYJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)OC)(C(=O)[C@@H](C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H57NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

845.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Cabazitaxel-d9 and its primary use in research

An In-Depth Technical Guide to Cabazitaxel-d9 for Research Professionals

Introduction

This compound is the deuterated stable isotope-labeled analog of Cabazitaxel, a potent second-generation taxane compound.[1][2] Cabazitaxel itself is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III and functions as a microtubule-stabilizing agent, leading to the inhibition of cell division and proliferation.[1][3] It is a crucial therapeutic agent in the treatment of advanced prostate cancer, particularly in cases resistant to other taxanes like docetaxel.[4][5] The introduction of nine deuterium atoms into the Cabazitaxel molecule renders this compound an invaluable tool in research and drug development, primarily serving as an internal standard for highly accurate and precise quantification of Cabazitaxel in complex biological matrices.[6][7]

This technical guide provides a comprehensive overview of this compound, its physicochemical properties, and its principal applications in a research setting. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their work in pharmacokinetics, drug metabolism, and bioanalytical assay development.

Core Application in Research: Internal Standard in Bioanalysis

The primary and most critical application of this compound is its use as an internal standard (IS) in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[7][8] The rationale for using a stable isotope-labeled internal standard lies in its chemical and physical similarity to the analyte of interest (Cabazitaxel). Because this compound is structurally identical to Cabazitaxel, differing only in the mass of some of its hydrogen atoms, it exhibits nearly identical behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[2]

This co-elution and similar ionization efficiency allow this compound to effectively compensate for variations that may occur during the analytical process, such as:

-

Extraction Efficiency: Losses of the analyte during sample extraction and clean-up are mirrored by proportional losses of the internal standard.

-

Matrix Effects: Variations in ionization efficiency due to co-eluting components from the biological matrix affect both the analyte and the internal standard similarly.

-

Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system over time are normalized by the consistent signal of the internal standard.

By adding a known concentration of this compound to each sample at the beginning of the workflow, a ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratiometric approach leads to significantly improved accuracy, precision, and robustness of the bioanalytical method.

Physicochemical Properties and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for its physical and chemical characteristics.

| Property | Value | Reference(s) |

| Chemical Formula | C45H48D9NO14 | [6] |

| Molecular Weight | 845.0 g/mol | [6][9] |

| CAS Number | 1383572-19-7 | [6] |

| Purity | 99.06% | [1][10] |

| Isotopic Enrichment | ≥99% deuterated forms (d1-d9) | [6] |

| Appearance | A solid | [6] |

| Solubility | Soluble in DMSO and Methanol | [6] |

| Storage Conditions | -80°C for 6 months; -20°C for 1 month | [1] |

Experimental Protocols

The following sections detail generalized experimental protocols where this compound is employed as an internal standard for the quantification of Cabazitaxel in biological samples, such as human plasma. These protocols are based on established methodologies and can be adapted for specific research needs.

Sample Preparation and Extraction for Pharmacokinetic Studies

This protocol outlines a typical liquid-liquid extraction (LLE) procedure for isolating Cabazitaxel from human plasma prior to LC-MS/MS analysis.

Materials:

-

Human plasma samples containing Cabazitaxel.

-

This compound internal standard solution (of known concentration).

-

4% Ammonium hydroxide.

-

Acetonitrile.

-

n-Butyl chloride.

-

Vortex mixer.

-

Centrifuge.

Methodology:

-

Thaw frozen plasma samples to room temperature.

-

To a 100 µL aliquot of the plasma sample, add a specific volume of the this compound internal standard solution.

-

Add 20 µL of 4% ammonium hydroxide to the sample.

-

Add 100 µL of acetonitrile and vortex mix for 30 seconds.

-

Perform a liquid-liquid extraction by adding 1 mL of n-butyl chloride and vortexing for 1 minute.

-

Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to separate the organic and aqueous layers.[8]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 75 µL of 50% methanol) for injection into the LC-MS/MS system.[8]

LC-MS/MS Analysis for Quantification

This section describes the typical parameters for an LC-MS/MS method for the simultaneous detection of Cabazitaxel and this compound.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system.

-

A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.[8]

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[7]

-

Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 0.05% formic acid or 10mM ammonium hydroxide) and an organic solvent (e.g., acetonitrile or methanol) is typical.[7][11][12]

-

Flow Rate: A flow rate of 0.20 mL/min is a common starting point.[7]

-

Injection Volume: Typically in the range of 10-20 µL.[8][11]

Mass Spectrometric Conditions:

-

Ionization Mode: Positive ion electrospray ionization (ESI+) is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis on a triple quadrupole mass spectrometer.[7]

-

MRM Transitions:

-

High-Resolution Mass Spectrometry (if used):

Visualizations

The following diagrams illustrate key conceptual and practical workflows related to the use of this compound in research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:1383572-19-7 | Chemsrc [chemsrc.com]

- 3. Cabazitaxel | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cabazitaxel: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. RePub, Erasmus University Repository: Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: A practical solution for non-specific binding [repub.eur.nl]

- 8. Androgens modify therapeutic response to cabazitaxel in models of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 1383572-19-7 | IFC57219 | Biosynth [biosynth.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. rjptonline.org [rjptonline.org]

- 12. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cabazitaxel-d9: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Cabazitaxel-d9, a deuterated analog of the potent chemotherapeutic agent Cabazitaxel. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the areas of pharmacokinetics, metabolism, and analytical chemistry. This compound is primarily utilized as an internal standard for the accurate quantification of Cabazitaxel in biological matrices during preclinical and clinical studies.

Chemical Identity and Structure

This compound is a stable isotope-labeled version of Cabazitaxel, a semi-synthetic taxane derivative. The deuterium labeling provides a distinct mass signature, enabling its use as an internal standard in mass spectrometry-based bioanalytical assays.

Chemical Structure:

The chemical structure of this compound is identical to that of Cabazitaxel, with the exception of nine hydrogen atoms being replaced by deuterium atoms in the tert-butoxycarbonyl moiety.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-11-hydroxy-9-(((2R,3S)-2-hydroxy-3-((((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)oxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[1][2]benzo[1,2-b]oxet-12-yl benzoate[3][4] |

| CAS Number | 1383572-19-7[1][2] |

| Molecular Formula | C₄₅H₄₈D₉NO₁₄[1][2][3][5] |

| Synonyms | XRP6258-d9, RPR-116258A-d9, taxoid XRP6258-d9[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in analytical methods. The properties are expected to be very similar to those of the non-deuterated Cabazitaxel.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 844.99 g/mol | [1][5] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥99% deuterated forms (d₁-d₉) | [2] |

| Melting Point | ~180 °C (for Cabazitaxel) | [6] |

| Boiling Point | 870.7 ± 65.0 °C at 760 mmHg | [7] |

| Density | 1.3 ± 0.1 g/cm³ | [7] |

| Solubility | Soluble in DMSO and Methanol.[2] Specific solubility for Cabazitaxel: ~1.5 mg/mL in ethanol, ~5 mg/mL in DMSO and DMF, ~0.1 mg/mL in a 1:10 solution of DMSO:PBS (pH 7.2).[8] | |

| Storage | Store at -20°C | [2] |

Mechanism of Action of Cabazitaxel

Cabazitaxel, the parent compound of this compound, is a potent antineoplastic agent that functions as a microtubule stabilizer.[8][9] Its mechanism of action is pivotal to its efficacy in treating various cancers, particularly metastatic castration-resistant prostate cancer.

Cabazitaxel binds to β-tubulin subunits within microtubules, which are essential components of the cellular cytoskeleton involved in cell division (mitosis).[8] By binding to tubulin, Cabazitaxel promotes the assembly of microtubules and inhibits their disassembly.[9] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to a blockage of the cell cycle at the G2/M phase and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[10]

Caption: Signaling pathway of Cabazitaxel's mechanism of action.

Experimental Protocols

This compound is indispensable for the accurate quantification of Cabazitaxel in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol synthesized from published methodologies.

Quantification of Cabazitaxel in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of Cabazitaxel from human plasma using this compound as an internal standard.

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., in methanol).

-

Vortex briefly to mix.

-

Add 500 µL of a suitable organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.1.2. Liquid Chromatography Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Program:

-

0-0.5 min: 20% B

-

0.5-2.5 min: Ramp to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 20% B

-

3.6-5.0 min: Equilibrate at 20% B

-

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

4.1.3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cabazitaxel: m/z 836.4 → 555.3

-

This compound: m/z 845.4 → 555.3

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Caption: A typical workflow for the quantification of Cabazitaxel.

Conclusion

This compound is a critical tool for the accurate and precise quantification of Cabazitaxel in complex biological matrices. Its well-defined chemical structure and physicochemical properties, coupled with robust analytical methodologies like LC-MS/MS, enable reliable pharmacokinetic and metabolic studies essential for the clinical development and therapeutic monitoring of Cabazitaxel. This guide provides foundational technical information to support researchers in their endeavors to further understand and utilize this important compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]

- 4. veeprho.com [veeprho.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Cabazitaxel CAS#: 183133-96-2 [m.chemicalbook.com]

- 7. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Cabazitaxel | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of Deuterated Cabazitaxel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Cabazitaxel. While specific literature on the synthesis of deuterated Cabazitaxel is limited, this document outlines a feasible synthetic approach based on established deuteration methodologies and the known synthesis of Cabazitaxel. It also covers the characterization techniques essential for verifying the final product and discusses the established mechanism of action of Cabazitaxel.

Introduction to Deuterated Cabazitaxel

Cabazitaxel is a second-generation taxane chemotherapeutic agent approved for the treatment of metastatic castration-resistant prostate cancer. It functions by stabilizing microtubules, leading to the arrest of cell division and subsequent apoptosis.[1][2] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profile of a drug. This modification can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which may slow down metabolic processes, leading to increased drug exposure and potentially enhanced efficacy or a more favorable dosing regimen.

Synthesis of Deuterated Cabazitaxel

The synthesis of Cabazitaxel typically starts from 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of the yew tree.[3][4] The synthesis of deuterated Cabazitaxel would involve the introduction of deuterium atoms at specific positions in the molecule. A logical approach is to introduce deuterium in the methoxy groups at the C7 and C10 positions, as these are introduced synthetically.

Proposed Synthetic Workflow

The following workflow outlines a potential pathway for the synthesis of deuterated Cabazitaxel, starting from 10-DAB.

Caption: Proposed synthetic workflow for deuterated Cabazitaxel.

Experimental Protocol: Deuteromethylation of a 10-DAB derivative

This hypothetical protocol is based on general methylation procedures for taxanes, adapted for deuteration.

-

Protection of 10-DAB: The hydroxyl groups at the C7 and C10 positions of 10-DAB are selectively protected using a suitable protecting group (e.g., triethylsilyl).

-

Deuteromethylation: The protected 10-DAB intermediate is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon). A strong base (e.g., sodium hydride) is added, followed by the addition of a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄). The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

-

Side-chain attachment and Deprotection: The deuterated intermediate undergoes further steps to attach the side chain at the C13 position, followed by deprotection to yield the final deuterated Cabazitaxel product. These steps follow established procedures for Cabazitaxel synthesis.[5][6]

Characterization of Deuterated Cabazitaxel

Thorough characterization is crucial to confirm the identity, purity, and extent of deuteration of the synthesized compound.

Analytical Techniques and Expected Data

| Technique | Purpose | Expected Data/Results |

| ¹H NMR | To confirm the structure and the absence of protons at deuterated positions. | Disappearance or significant reduction of signals corresponding to the methoxy protons. |

| ²H NMR | To directly observe the deuterium signals and confirm their location. | Appearance of signals at the chemical shifts corresponding to the methoxy groups. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the incorporation of deuterium. | An increase in the molecular weight corresponding to the number of deuterium atoms incorporated (e.g., +6 for two -OCD₃ groups). High-resolution mass spectrometry can confirm the exact mass. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. | A single major peak indicating high purity. The retention time should be very similar to that of non-deuterated Cabazitaxel. |

Table 1: Analytical techniques for the characterization of deuterated Cabazitaxel.

Hypothetical Characterization Data Summary

| Compound | Molecular Formula | Calculated Monoisotopic Mass | Observed Mass (M+H)⁺ | Deuterium Incorporation (%) |

| Cabazitaxel | C₄₅H₅₇NO₁₄ | 835.3780 | 836.3853 | N/A |

| Deuterated Cabazitaxel (d₆) | C₄₅H₅₁D₆NO₁₄ | 841.4157 | 842.4231 | >98% |

Table 2: Hypothetical mass spectrometry data for deuterated Cabazitaxel.

Mechanism of Action and Signaling Pathways

Cabazitaxel exerts its anticancer effects by disrupting microtubule dynamics.[1][2] This mechanism is not expected to be altered by deuteration.

Microtubule Stabilization

Caption: Mechanism of action of Cabazitaxel.

Cabazitaxel binds to β-tubulin within the microtubules, which are essential components of the cytoskeleton involved in cell division.[1] This binding stabilizes the microtubules, preventing their depolymerization, a process necessary for the dynamic reorganization of the cytoskeleton during mitosis. The stabilized microtubules lead to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[4]

Overcoming Drug Resistance

A key advantage of Cabazitaxel is its low affinity for the P-glycoprotein (P-gp) efflux pump, a common mechanism of drug resistance.[7] This allows Cabazitaxel to be effective in tumors that have developed resistance to other taxanes like docetaxel.

Conclusion

The synthesis of deuterated Cabazitaxel represents a promising strategy to potentially enhance the therapeutic profile of this important anticancer drug. While specific experimental data is not yet widely published, the synthetic and analytical methodologies outlined in this guide provide a solid framework for its development and characterization. Further research is warranted to fully elucidate the pharmacokinetic and clinical benefits of deuterated Cabazitaxel.

References

- 1. US Patent and Trademark Office grants new patent for DEP® cabazitaxel, one of Starpharma's phase 2 clinical-stage cancer treatments | Nasdaq [nasdaq.com]

- 2. Population pharmacokinetics of cabazitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cabazitaxel in patients with advanced solid tumours: results of a Phase I and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102659721A - Synthetic method of cabazitaxel - Google Patents [patents.google.com]

- 6. A new synthesis route of cabazitaxel [jcps.bjmu.edu.cn]

- 7. Establishment and characterization of two cabazitaxel-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Cabazitaxel-d9 in Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of Cabazitaxel-d9 for laboratory use. It includes a detailed comparison of supplier specifications, a step-by-step experimental protocol for a common application, and visualizations of the experimental workflow and the compound's signaling pathway. This compound, a deuterated analog of the potent chemotherapeutic agent Cabazitaxel, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.[1]

Commercial Supplier Overview

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key quantitative data from several prominent suppliers to facilitate easy comparison. Purity levels are consistently high across these suppliers, ensuring reliability in sensitive analytical applications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| MedchemExpress | 1383572-19-7 | C45H48D9NO14 | 844.99 | 99.06% |

| Cayman Chemical | 1383572-19-7 | C45H48D9NO14 | 845.0 | ≥99% deuterated forms (d1-d9) |

| Simson Pharma | 1383572-19-7 | C45H48D9NO14 | 845.00 | Certificate of Analysis provided |

| Protheragen | 1383572-19-7 | C45H48D9NO14 | 844.99 | N/A |

| Unnamed Supplier | 1383572-19-7 | C45H48D9NO14 | 844.9878 | 99%+ Purity deuterated forms (d1-d9)[2] |

Experimental Protocol: Quantification of Cabazitaxel in Human Plasma using LC-MS/MS

This section details a typical methodology for the quantitative analysis of Cabazitaxel in human plasma, utilizing this compound as an internal standard to ensure accuracy and precision.[3] This method is crucial for pharmacokinetic studies, allowing researchers to monitor the drug's concentration over time.

1. Materials and Reagents:

-

Cabazitaxel analytical standard

-

This compound (Internal Standard)

-

Human plasma (lithium heparinized)[3]

-

Acetonitrile (HPLC grade)[3]

-

n-butylchloride (LC-MS grade)[3]

-

4% Ammonium hydroxide[3]

-

Methanol (HPLC grade)[4]

-

10mM Ammonium hydroxide solution[4]

-

Deionized water

2. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Cabazitaxel (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

-

From these stock solutions, prepare a series of working solutions for calibration standards and quality controls by serial dilution.

3. Sample Preparation (Liquid-Liquid Extraction): [3]

-

To 100 µL of human plasma in a microcentrifuge tube, add a specific amount of the this compound internal standard working solution.

-

Add 20 µL of 4% ammonium hydroxide and 100 µL of acetonitrile.[3]

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of n-butylchloride and vortex for 1 minute.[3]

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Cabazitaxel to this compound against the concentration of the calibration standards.

-

Determine the concentration of Cabazitaxel in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of Cabazitaxel in a biological sample using this compound as an internal standard.

References

- 1. veeprho.com [veeprho.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Cabazitaxel-d9 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Cabazitaxel-d9. This document is crucial for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is essential for accurate bioanalytical and pharmacokinetic studies.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document issued by a manufacturer that confirms a specific batch of a product meets its predetermined specifications.[1] For a deuterated standard like this compound, the CoA provides critical data on its identity, purity, and isotopic enrichment, assuring researchers of its suitability for use in quantitative analyses.[2]

Data Presentation: Quantitative Analysis Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values are essential for assessing the quality and suitability of the material for research and development purposes.

Table 1: Identification and General Properties

| Test | Specification | Result | Method |

| Product Name | This compound | Conforms | - |

| CAS Number | 1383572-19-7 | Conforms | - |

| Molecular Formula | C₄₅H₄₈D₉NO₁₄ | Conforms | Mass Spectrometry |

| Molecular Weight | 844.99 g/mol | 844.99 | Mass Spectrometry |

| Appearance | White to off-white solid | White solid | Visual Inspection |

| Solubility | Soluble in DMSO and Methanol | Conforms | USP <1236> |

Table 2: Purity and Impurity Profile

| Test | Specification | Result | Method |

| Purity (HPLC) | ≥ 98.0% | 99.4% | HPLC-UV |

| Isotopic Purity | ≥ 98% Deuterated forms (d₁-d₉) | ≥ 99% | Mass Spectrometry |

| Individual Impurity | ≤ 0.5% | < 0.1% | HPLC-UV |

| Total Impurities | ≤ 2.0% | 0.6% | HPLC-UV |

| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% | USP <921> |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the results presented in the CoA. The following sections outline the typical experimental protocols for the key analyses performed on this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

-

HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 230 nm

-

Gradient Program:

-

0-5 min: 50% B

-

5-20 min: 50% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 50% B

-

26-30 min: 50% B

-

-

-

Data Analysis: The purity is calculated by the area percentage method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., Sciex Triple Quad or equivalent) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent mixture for infusion, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Mass Spectrometer Settings (Illustrative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Full Scan (for molecular weight confirmation) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for isotopic distribution.

-

Mass Range: m/z 100-1000

-

Capillary Voltage: 4.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

-

Data Analysis:

-

Identity Confirmation: The full scan mass spectrum should show a prominent peak corresponding to the [M+H]⁺ adduct of this compound (expected m/z ≈ 846.0).

-

Isotopic Purity: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the d0 to d9 species are used to calculate the percentage of the deuterated form.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 500 MHz or equivalent)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent.

-

NMR Experiments:

-

¹H NMR: Acquire a proton NMR spectrum to observe the overall proton environment. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the labeling.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used to further confirm the structure and the specific sites of deuteration by observing correlations between protons and carbons.

-

-

Data Analysis: The chemical shifts, coupling constants, and signal integrations are compared with the known spectrum of non-labeled Cabazitaxel to verify the structure and confirm the deuterium incorporation.

Mandatory Visualizations

Cabazitaxel's Mechanism of Action: Signaling Pathway

Cabazitaxel's primary mechanism of action is the stabilization of microtubules, which leads to cell cycle arrest and apoptosis.[3] It also has been shown to affect signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical workflow for the analysis of a batch of this compound, from sample reception to the final issuance of the Certificate of Analysis.

References

Isotopic purity of Cabazitaxel-d9 and its significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the isotopic purity of Cabazitaxel-d9, a deuterated analog of the chemotherapeutic agent Cabazitaxel. The significance of isotopic purity is paramount for its application as an internal standard in bioanalytical studies, directly impacting the accuracy and reliability of pharmacokinetic and drug metabolism data. This document outlines the methodologies for determining isotopic purity, presents available quantitative data, and discusses the implications of isotopic distribution on analytical outcomes. Furthermore, it details the mechanism of action of Cabazitaxel to provide a comprehensive understanding of its biological context.

Introduction

Cabazitaxel is a second-generation taxane, a class of microtubule inhibitors, used in the treatment of metastatic castration-resistant prostate cancer.[1] this compound is a stable isotope-labeled (SIL) version of Cabazitaxel, where nine hydrogen atoms have been replaced by deuterium.[2] This deuteration makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy in complex biological matrices.[3] The co-elution and similar ionization properties of the deuterated standard with the unlabeled analyte allow for accurate correction of variations during sample preparation and analysis.[4]

The isotopic purity of this compound is a critical parameter that defines its quality and suitability as an internal standard. The presence of unlabeled Cabazitaxel (d0) or partially deuterated isotopologues (d1-d8) can introduce significant errors in quantification.[5] Therefore, a thorough characterization of the isotopic distribution is essential for ensuring the validity of bioanalytical methods. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that emphasize the importance of using high-purity, well-characterized stable isotope-labeled internal standards in regulated bioanalysis.[6][7]

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, often stated by suppliers as being ≥99% deuterated forms (d1-d9). However, the detailed isotopic distribution, which specifies the percentage of each isotopologue from d0 to d9, is crucial for a comprehensive assessment. While specific batch-to-batch variations exist, a representative isotopic distribution is essential for accurate bioanalytical method development.

A certificate of analysis for a specific batch of this compound reported a chemical purity of 99.4% as determined by High-Performance Liquid Chromatography (HPLC).[8] However, this does not provide information on the isotopic distribution. The presence of the unlabeled analyte (d0) is a critical parameter, as it can artificially inflate the measured concentration of the analyte.[5]

| Isotopologue | Abundance (%) |

| d0 (Unlabeled Cabazitaxel) | < 0.1% (typical) |

| d1 - d8 | Variable, typically low |

| d9 | > 99% |

Table 1: Representative Isotopic Purity Specifications for this compound. Note: This table represents typical specifications. Actual isotopic distribution should be confirmed by analysis of the specific batch of the internal standard being used.

Significance of Isotopic Purity in Bioanalysis

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using mass spectrometry. The underlying assumption is that the SIL internal standard behaves identically to the analyte during sample extraction, chromatography, and ionization, thus compensating for any variability in these steps. However, the isotopic purity of the SIL internal standard can significantly impact the accuracy and precision of the analytical method.

The presence of the unlabeled analyte (d0) as an impurity in the deuterated internal standard is a major concern.[5] This impurity will contribute to the signal of the analyte, leading to an overestimation of its concentration. Regulatory guidelines from the EMA and FDA mandate that the presence of unlabeled analyte in the SIL internal standard be checked and its potential influence evaluated during method validation.[6][9]

Furthermore, the overall isotopic enrichment is important. A higher enrichment of the desired deuterated isotopologue (d9 in this case) ensures a stronger and more distinct signal for the internal standard, improving the sensitivity and robustness of the assay.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity of this compound requires specialized analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution of this compound by separating and quantifying the different isotopologues (d0 to d9).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration suitable for LC-MS/MS analysis (e.g., 100 ng/mL).

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for the separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution from low to high organic content is typically used. For example, start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required to resolve the isotopic peaks.

-

Scan Mode: Full scan MS in the m/z range that covers all expected isotopologues of Cabazitaxel (approximately m/z 835-846).

-

Resolution: Set to a high resolution (e.g., > 60,000) to ensure baseline separation of the isotopic peaks.

-

Data Analysis:

-

Extract the ion chromatograms for each isotopologue (d0 to d9).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and to provide an independent measure of isotopic enrichment.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 5-10 mg/mL in an NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

The signals corresponding to the positions where hydrogen has been replaced by deuterium will be significantly reduced in intensity.

-

Integration of the residual proton signals at the labeled positions relative to the signals of non-deuterated protons in the molecule can provide an estimate of the isotopic enrichment.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The carbon atoms bonded to deuterium will show a characteristic multiplet splitting (due to C-D coupling) and an upfield isotope shift compared to the corresponding carbon in the unlabeled compound. This confirms the location of deuterium labeling.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

This spectrum will directly show signals for the deuterium atoms, confirming their presence and chemical environment.

-

Mechanism of Action of Cabazitaxel

Cabazitaxel exerts its anticancer effects primarily by disrupting microtubule dynamics within the cell. This mechanism is central to its ability to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[10][11] Additionally, there is evidence that Cabazitaxel may also impact androgen receptor (AR) signaling, which is a key pathway in prostate cancer.[12][13]

Microtubule Stabilization Pathway

Cabazitaxel binds to β-tubulin, a subunit of microtubules, and stabilizes the microtubule polymer.[14] This stabilization prevents the dynamic instability of microtubules, which is essential for their function in various cellular processes, particularly mitosis. The stabilized microtubules cannot depolymerize, leading to the formation of abnormal microtubule bundles and asters. This disruption of the mitotic spindle apparatus activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[15] Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death).

Caption: Cabazitaxel's microtubule stabilization pathway.

Androgen Receptor Signaling Pathway

The androgen receptor (AR) is a crucial driver of prostate cancer growth and progression. While the primary mechanism of taxanes is microtubule disruption, there is evidence suggesting that they can also interfere with AR signaling. Some studies have shown that taxanes can inhibit the nuclear translocation of the AR, a critical step for its function as a transcription factor.[12] However, the effect of Cabazitaxel on AR signaling is complex and appears to be distinct from that of other taxanes like docetaxel.[12] Some research indicates that Cabazitaxel's efficacy may be enhanced when combined with androgen signaling inhibitors.[16]

Caption: Potential influence of Cabazitaxel on the Androgen Receptor signaling pathway.

Conclusion

The isotopic purity of this compound is a critical attribute that underpins its utility as an internal standard in high-stakes bioanalytical applications. A comprehensive understanding and verification of its isotopic distribution are imperative for generating accurate and reliable pharmacokinetic data. This technical guide has provided an overview of the significance of isotopic purity, methodologies for its determination, and the mechanistic context of Cabazitaxel's action. Researchers, scientists, and drug development professionals are encouraged to implement rigorous characterization of their deuterated standards to ensure the integrity of their bioanalytical results.

References

- 1. Cabazitaxel | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Cabazitaxel-induced stabilization of microtubules enhances radiosensitivity in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiproliferative mechanism of action of the novel taxane cabazitaxel as compared with the parent compound docetaxel in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of taxanes on androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cabazitaxel inhibits prostate cancer cell growth by inhibition of androgen receptor and heat shock protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Continued Androgen Signalling Inhibition improves Cabazitaxel Efficacy in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Cabazitaxel-d9

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount to successful experimentation and formulation. This in-depth guide provides a comprehensive overview of the solubility and stability of Cabazitaxel-d9, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the potent chemotherapeutic agent, Cabazitaxel.

This document outlines the solubility of this compound in common laboratory solvents, details its stability under various storage conditions, and provides standardized protocols for experimental validation.

Solubility Profile of this compound

This compound, like its non-deuterated counterpart, exhibits solubility in various organic solvents. Quantitative data is crucial for the preparation of stock solutions and experimental media. The solubility of this compound is comparable to that of Cabazitaxel.

Table 1: Solubility of this compound and Cabazitaxel

| Compound | Solvent | Solubility | Notes |

| This compound | DMSO | 100 mg/mL (118.34 mM)[1] | Requires ultrasonic and warming treatment[1]. |

| Methanol | Soluble[2] | Quantitative value not specified. | |

| Cabazitaxel | DMSO | ~5 mg/mL[3][4] | - |

| Dimethylformamide (DMF) | ~5 mg/mL[3][4] | Purge with an inert gas is recommended[4]. | |

| Ethanol | ~1.5 mg/mL[3][4] | Purge with an inert gas is recommended[4]. | |

| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL[3][4] | For aqueous buffers, dissolve in DMSO first[4]. |

Note: Deuteration is unlikely to significantly alter the fundamental solubility of the molecule in these solvents. The data for Cabazitaxel is provided as a close reference.

Stability and Storage Recommendations

The stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results. Stability is dependent on whether the compound is in solid form or in solution, and the storage temperature.

Solid-State Stability

As a solid, this compound demonstrates considerable long-term stability when stored under appropriate conditions.

Table 2: Solid-State Storage and Stability of this compound

| Compound | Storage Temperature | Stability Duration |

| This compound | -20°C | ≥ 3 years[1] |

| 4°C | ≥ 2 years[1] | |

| Cabazitaxel | -20°C | ≥ 4 years[3] |

Solution Stability

Once dissolved, the stability of this compound is more limited and highly dependent on the solvent and storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage[1].

Table 3: In-Solvent Storage and Stability of this compound

| Solvent | Storage Temperature | Stability Duration |

| Organic Solvent (e.g., DMSO) | -80°C | 6 months[1] |

| -20°C | 1 month[1] | |

| Aqueous Buffers | Not Recommended | Aqueous solutions should not be stored for more than one day[4]. |

Studies on non-deuterated Cabazitaxel in aqueous infusion solutions (0.9% NaCl) show that physical instability (precipitation) can occur within days, especially at room temperature.[5][6] Chemical stability, defined as retaining >95% of the initial concentration, is also limited. For instance, a 0.120 mg/mL solution in normal saline is stable for one day at 25°C and for twenty days at 4°C.[5][6] The rate of degradation in aqueous buffers is minimal at near-neutral pH values (pH 4.41-6.20).[7]

Experimental Protocols and Workflows

The following sections detail generalized methodologies for assessing the solubility and stability of compounds like this compound.

Experimental Workflow for Solubility and Stability Testing

A systematic approach is required to determine the physicochemical stability of a research compound. This involves sample preparation, incubation under controlled conditions, and subsequent analysis to quantify the compound and identify any degradants.

Caption: Workflow for determining the solubility and stability of this compound.

Protocol for Stability Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a standard approach for chemical stability testing.

-

Preparation of Standards: Prepare a calibration curve using accurately weighed standards of this compound in the mobile phase.

-

Sample Preparation: At each time point, retrieve an aliquot from each storage condition. If necessary, dilute the sample with the mobile phase to fall within the range of the calibration curve.

-

Chromatographic Conditions:

-

Method: Reverse-phase HPLC.

-

Mobile Phase: A common mobile phase consists of an acetonitrile and water mixture (e.g., 80:20, v/v).[6]

-

Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.[6]

-

Detection: UV detection at a wavelength appropriate for Cabazitaxel (e.g., 229 nm).[3][4]

-

Injection Volume: 20 µL.[6]

-

-

Analysis: Inject triplicate samples for each condition. Calculate the concentration of this compound against the calibration curve. Chemical stability is typically defined as the retention of at least 95% of the initial drug concentration.[6]

-

Forced Degradation: To validate the stability-indicating nature of the assay, perform forced degradation studies under acidic, basic, oxidative, and thermal stress to ensure that degradation products do not co-elute with the parent peak.

Biological Context: Mechanism of Action

Cabazitaxel functions as an antineoplastic agent by disrupting the microtubule network within cells, which is essential for mitosis and other vital cellular functions.[6] Recent studies have also shown that Cabazitaxel can induce autophagic cell death in cancer cells by inhibiting a key cellular signaling pathway.[8] Understanding this pathway is relevant for researchers investigating its therapeutic effects.

Caption: Cabazitaxel induces autophagy by inhibiting the PI3K/Akt/mTOR pathway.

Summary of Stability Factors

The stability of this compound is a multifactorial issue. The key variables determining its shelf-life both as a solid and in solution are temperature, the presence of water, and pH.

Caption: Key factors influencing the stability of this compound.

By adhering to the storage and handling guidelines presented in this document, researchers can ensure the integrity of this compound, leading to more reliable and reproducible results in preclinical and clinical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Cabazitaxel-induced autophagy via the PI3K/Akt/mTOR pathway contributes to A549 cell death - PMC [pmc.ncbi.nlm.nih.gov]

The Application of Cabazitaxel-d9 in Preclinical Pharmacokinetic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Cabazitaxel-d9 in the preclinical pharmacokinetic (PK) evaluation of Cabazitaxel. As a second-generation taxane, Cabazitaxel has demonstrated significant efficacy in treating certain cancers. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile through rigorous preclinical studies is paramount for its successful clinical development. This document provides a comprehensive overview of the methodologies, quantitative data, and experimental workflows where this compound is an indispensable tool.

The Role of Deuterated Internal Standards in Pharmacokinetics

In preclinical pharmacokinetic studies, accurate quantification of a drug candidate in biological matrices is fundamental. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like this compound, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), is the gold standard for bioanalysis.[1]

This compound is chemically identical to Cabazitaxel but has a higher molecular mass due to the replacement of nine hydrogen atoms with deuterium. This mass difference allows it to be distinguished from the non-labeled drug by a mass spectrometer. The key advantage of using a deuterated internal standard is its ability to co-elute with the analyte during chromatography. This co-elution ensures that any variations encountered during sample preparation, such as extraction efficiency, and analysis, like matrix effects (ion suppression or enhancement), affect both the analyte and the internal standard equally. This allows for accurate correction and leads to more robust and reliable data.

Preclinical Pharmacokinetics of Cabazitaxel

Understanding the pharmacokinetic profile of Cabazitaxel in animal models is crucial for predicting its behavior in humans. The following tables summarize key pharmacokinetic parameters of Cabazitaxel in various preclinical species and its in vitro potency.

Table 1: Preclinical Pharmacokinetic Parameters of Cabazitaxel in Animal Models

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (h) |

| Mouse | 10 | IV | - | - | 1.9 | 3.7 | 1.3 |

| Mouse | 40 | IV | 7,640 | 3,980 | - | - | - |

| Rat | 5 | IV | - | - | 0.8 | 22.7 | 19.4 |

| Dog | 0.5 | IV | - | - | 0.4 | 3.3 | 5.8 |

Data compiled from multiple preclinical studies. Cmax and AUC values can vary based on the specific study design and analytical methods used.

Table 2: In Vitro Potency of Cabazitaxel in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT 116 | Colon | 1.3 |

| HT-29 | Colon | 2.5 |

| PC-3 | Prostate | 1.8 |

| DU 145 | Prostate | 2.1 |

| NCI-H460 | Lung | 1.1 |

| A549 | Lung | 3.4 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

In Vivo Preclinical Pharmacokinetic Study Protocol

This protocol outlines a typical workflow for a preclinical pharmacokinetic study of Cabazitaxel in mice, utilizing this compound as an internal standard.

Methodology:

-

Animal Preparation: Male Swiss albino mice are acclimated for at least one week before the study. Animals are fasted overnight with free access to water before dosing.

-

Dose Administration: Cabazitaxel is formulated in a suitable vehicle (e.g., a mixture of ethanol, polysorbate 80, and saline). A single dose is administered intravenously (IV) via the tail vein or orally (PO) by gavage.

-

Blood Sampling: Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method for Cabazitaxel Quantification using LC-MS/MS

This protocol details the quantification of Cabazitaxel in plasma samples using this compound as an internal standard.

Sample Preparation:

-

Thawing and Spiking: Frozen plasma samples are thawed on ice. An aliquot of each plasma sample (e.g., 50 µL) is transferred to a clean tube. A known concentration of this compound solution (the internal standard) is added to each sample.

-

Protein Precipitation/Liquid-Liquid Extraction: A protein precipitation solvent (e.g., acetonitrile) or a liquid-liquid extraction solvent (e.g., methyl tert-butyl ether) is added to the plasma samples to remove proteins and extract the drug.

-

Centrifugation and Evaporation: The samples are vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The dried residue is reconstituted in a mobile phase-compatible solvent before injection into the LC-MS/MS system.

LC-MS/MS Conditions:

-

Liquid Chromatography: A reverse-phase C18 column is typically used for chromatographic separation. The mobile phase often consists of a gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. The MRM transitions for Cabazitaxel and this compound are optimized for maximum sensitivity and specificity.

The Role of an Internal Standard in Bioanalysis

The use of a deuterated internal standard like this compound is fundamental to achieving accurate and precise results in LC-MS/MS-based bioanalysis. The following diagram illustrates how an internal standard corrects for potential sources of error.

References

Methodological & Application

Application Note: High-Throughput Quantification of Cabazitaxel in Human Plasma Using LC-MS/MS with Cabazitaxel-d9 as an Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Cabazitaxel in human plasma. The method utilizes Cabazitaxel-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.[1][2][3] Sample preparation is achieved through a straightforward liquid-liquid extraction procedure.[2][3][4][5] Chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.[2][3] The method was validated over a linear range of 1.00–100 ng/mL and demonstrated excellent performance in terms of accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.[2][3]

Introduction

Cabazitaxel is a potent, second-generation taxane chemotherapeutic agent used in the treatment of metastatic castration-resistant prostate cancer.[6][7] It functions by inhibiting microtubule depolymerization, leading to cell cycle arrest and apoptosis.[8] Accurate and reliable quantification of Cabazitaxel in biological matrices is crucial for pharmacokinetic analysis and for optimizing patient dosing regimens. This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the analysis of Cabazitaxel in human plasma, employing this compound as the internal standard for robust quantification.[1][2][3]

Experimental

Materials and Reagents

-

Cabazitaxel reference standard (≥98% purity)

-

This compound (≥98% purity, as internal standard)[1]

-

HPLC-grade acetonitrile, methanol, and n-butyl chloride

-

Ammonium hydroxide (4% solution)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., Sunfire C18, 100 x 4.6 mm, 3.5 µm).[6][7]

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cabazitaxel and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Cabazitaxel stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Sunfire C18 (100 x 4.6 mm, 3.5 µm)[6][7] |

| Mobile Phase A | 0.05% Formic Acid in Water[6][7] |

| Mobile Phase B | Acetonitrile[6][7] |

| Flow Rate | 1.0 mL/min[6][7] |

| Injection Volume | 10 µL[6][7] |

| Column Temperature | 25°C[6] |

| Gradient Program | A gradient elution is employed. |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 4.5 kV[6] |

| Source Temperature | 250°C[6] |

| Sheath Gas Flow | 30 Arb[6] |

| Auxiliary Gas Flow | 5 Arb[6] |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cabazitaxel | 836.4 | 555.3 |

| This compound (IS) | 842.4 | 561.3 |

Results and Discussion

Method Validation

The LC-MS/MS method was validated according to the International Conference on Harmonization (ICH) guidelines.[6][8]

Linearity:

The calibration curve was linear over the concentration range of 1.00–100 ng/mL for Cabazitaxel in human plasma.[2][3] A linear regression analysis of the peak area ratio (Cabazitaxel/Cabazitaxel-d9) versus concentration yielded a correlation coefficient (r²) of >0.99.

Accuracy and Precision:

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low (3 ng/mL) | < 8.75% | < 8.75% | 88.5% - 94.1% | 88.5% - 94.1% |

| Medium (50 ng/mL) | < 8.75% | < 8.75% | 88.5% - 94.1% | 88.5% - 94.1% |

| High (80 ng/mL) | < 8.75% | < 8.75% | 88.5% - 94.1% | 88.5% - 94.1% |

Data adapted from a similar validated method.[2][3]

Recovery:

The extraction recovery of Cabazitaxel from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations. The recovery was consistent and reproducible across the different QC levels.

Workflow and Diagrams

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for the LC-MS/MS analysis of Cabazitaxel.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Cabazitaxel in human plasma using this compound as an internal standard. The simple liquid-liquid extraction procedure and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. The method has been successfully validated and can be readily implemented for pharmacokinetic studies and therapeutic drug monitoring of Cabazitaxel.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RePub, Erasmus University Repository: Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: A practical solution for non-specific binding [repub.eur.nl]

- 4. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. rjptonline.org [rjptonline.org]

- 8. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]

Application Note: Validated Bioanalytical Method for the Quantification of Cabazaxel in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for a validated bioanalytical method for the quantitative determination of Cabazitaxel in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is sensitive, specific, and robust, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol includes a comprehensive experimental workflow, from sample preparation to data acquisition and analysis. All quantitative data from cited literature is summarized for easy reference and comparison.

Introduction

Cabazitaxel is a second-generation taxane derivative and a potent microtubule inhibitor. It is approved for the treatment of patients with metastatic castration-resistant prostate cancer who have previously been treated with a docetaxel-containing regimen. Accurate and reliable quantification of Cabazitaxel in human plasma is crucial for understanding its pharmacokinetic profile, ensuring patient safety, and optimizing therapeutic outcomes. This document outlines a validated LC-MS/MS method that offers high sensitivity and selectivity for this purpose.

Experimental Protocols

This section details the materials, reagents, and procedures for the quantification of Cabazitaxel in human plasma. The protocol is based on established and validated methods from the scientific literature.[1][2][3][4]

Materials and Reagents

-

Cabazitaxel analytical standard

-

Deuterated Cabazitaxel (Cabazitaxel-d6) or other suitable taxane analog as an internal standard (IS)

-

Human plasma (with lithium heparin as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

n-Butyl chloride

-

Ammonium hydroxide (4%)

-

Ammonium hydroxide (10mM)

-

Water (deionized or Milli-Q)

-

tert-Butyl methyl ether

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical column: Zorbax Extend C18 or equivalent reversed-phase C18 column[1][5]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of human plasma in a polypropylene tube, add the internal standard solution.

-

Vortex the mixture for a minimum of 5 minutes.

-

Centrifuge the samples at approximately 2000 x g for 15 minutes.[6]

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

An alternative liquid-liquid extraction can be performed using tert-butyl methyl ether.[1][5] Another approach involves automated solid-phase extraction.[6]

Chromatographic Conditions

-

Mobile Phase: A gradient mixture of 10mM ammonium hydroxide and methanol.[1][5]

-

Injection Volume: 10 µL

-

Column Temperature: Maintained at a controlled temperature (e.g., 40°C)

Mass Spectrometric Conditions

-

Ionization Mode: Positive ion electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of Cabazitaxel in human plasma from various published methods.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Calibration Range (ng/mL) | LLOQ (ng/mL) | Internal Standard | Reference |

| 1.0 - 150 | 1.0 | Docetaxel | [1] |

| 1.00 - 100 | 1.00 | Deuterated Cabazitaxel | [2][3][4] |

| 40.0 - 4000 | N/A | Deuterated Cabazitaxel | [2][3] |

Table 2: Precision and Accuracy

| Concentration Level | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (% Bias) | Reference |

| LLOQ | < 8.75% | < 8.75% | 88.5% to 94.1% | [2][3][4] |

| Low QC | < 15% | < 15% | Within ±15% | [1] |

| Mid QC | < 15% | < 15% | Within ±15% | [1] |

| High QC | < 15% | < 15% | Within ±15% | [1] |

| High Range (40-4000 ng/mL) | < 4.99% | < 4.99% | 95.8% to 100.3% | [2][3] |

| Phase I & II Studies | N/A | N/A | -4.1% to 7.0% | [6] |

| Phase III Study | N/A | -3.81% to 4.19% | -3.25% to 0% | [6] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for Cabazitaxel quantification in human plasma.

Caption: Workflow for Cabazitaxel Quantification.

Logical Relationship of Method Validation Parameters

This diagram shows the relationship between key validation parameters assessed for the bioanalytical method.

References

- 1. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: a practical solution for non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.eur.nl [pure.eur.nl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Population pharmacokinetics of cabazitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cabazitaxel Analysis Using Cabazitaxel-d9 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Cabazitaxel in biological matrices, primarily human plasma, utilizing Cabazitaxel-d9 as an internal standard. The following sections detail various sample preparation techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT), followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Cabazitaxel is a potent second-generation taxane chemotherapeutic agent used in the treatment of metastatic castration-resistant prostate cancer. Accurate quantification of Cabazitaxel in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction efficiency, thereby ensuring the accuracy and precision of the analytical method. This document outlines and compares three common sample preparation techniques for the analysis of Cabazitaxel.

General Workflow for Cabazitaxel Sample Analysis

The general workflow for the analysis of Cabazitaxel in biological samples involves several key steps from sample collection to data acquisition.

Figure 1: General workflow for Cabazitaxel analysis.